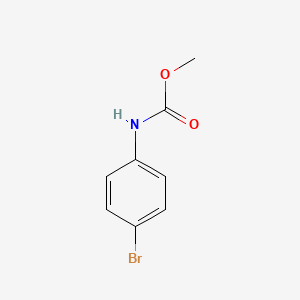

methyl N-(4-bromophenyl)carbamate

Description

BenchChem offers high-quality methyl N-(4-bromophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl N-(4-bromophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(4-bromophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRFFVNPNGTCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25203-36-5 | |

| Record name | METHYL N-(4-BROMOPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl N-(4-Bromophenyl)carbamate: A Methodological Guide

Executive Summary

Aryl carbamates are highly versatile motifs utilized extensively as protecting groups, stable pharmacophores in medicinal chemistry, and critical intermediates in the synthesis of agrochemicals. The synthesis of methyl N-(4-bromophenyl)carbamate via the direct acylation of 4-bromoaniline with methyl chloroformate is a foundational transformation. As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps, focusing instead on the mechanistic causality, phase-transfer dynamics, and in-process controls required to achieve near-quantitative yields with high purity.

Mechanistic Rationale & Reaction Dynamics

The transformation is driven by a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen of 4-bromoaniline attacks the highly electrophilic carbonyl carbon of methyl chloroformate, forming a transient tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride anion, yielding the protonated carbamate.

Causality of Experimental Choices:

-

Electrophile Selection: 4-Bromoaniline is a deactivated nucleophile due to the electron-withdrawing nature of the para-bromo substituent (Hammett σp = 0.23). Therefore, a highly reactive acylating agent like methyl chloroformate is strictly required to drive the reaction forward. While alternative methoxycarbonylation strategies exist to avoid the toxicity of chloroformates[1], direct acylation remains the most efficient and scalable standard.

-

Acid Scavenging: The reaction generates stoichiometric hydrochloric acid (HCl). If left unneutralized, this acid rapidly protonates the unreacted 4-bromoaniline, converting it into an inert anilinium hydrochloride salt and stalling the reaction at a maximum of 50% conversion. An auxiliary base is therefore mandatory to act as an acid scavenger.

-

Temperature Control: The initial nucleophilic attack is highly exothermic. Maintaining the reaction at 0 °C during the addition phase suppresses competing side reactions, such as the formation of symmetrical 1,3-bis(4-bromophenyl)urea or over-acylation to the imidodicarbonate.

Experimental Design: The Biphasic Advantage

While traditional protocols often utilize anhydrous organic solvents (e.g., dichloromethane or tetrahydrofuran) with amine bases like pyridine or triethylamine, these homogeneous systems present significant workup challenges. Amine hydrochloride salts precipitate directly out of the organic phase, complicating magnetic stirring and requiring tedious filtration.

To circumvent this, a biphasic Schotten-Baumann system (Dichloromethane / Aqueous NaHCO 3 ) is the superior choice.

-

Phase Partitioning: The 4-bromoaniline and methyl chloroformate react in the organic layer. As HCl is generated, it migrates to the aqueous interface where it is immediately neutralized by the bicarbonate, releasing CO 2 gas.

-

Impurity Suppression: Because the base is confined to the aqueous layer, it cannot catalyze the unwanted di-acylation of the product in the organic phase. Similar biphasic conditions utilizing inorganic bases have been successfully employed to synthesize structurally related halogenated and trifluoromethoxylated phenylcarbamates with excellent purity[2].

Workflow Visualization

Caption: Workflow for the synthesis and purification of methyl N-(4-bromophenyl)carbamate.

Self-Validating Step-by-Step Protocol

This procedure illustrates a general, highly reliable method for the preparation of carbamates, delivering the compound in near-quantitative yield and high purity without the need for column chromatography[3].

Scale: 100 mmol

Step 1: System Initialization In a 500-mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (17.2 g, 100 mmol) in dichloromethane (DCM, 150 mL). Add 150 mL of saturated aqueous sodium bicarbonate (NaHCO 3 ). Stir the biphasic mixture vigorously.

Step 2: Thermal Control & Addition Submerge the flask in an ice-water bath until the internal temperature reaches 0–5 °C. Charge a pressure-equalizing dropping funnel with methyl chloroformate (8.5 mL, ~110 mmol, 1.1 equiv) dissolved in DCM (20 mL). Add this solution dropwise over 30 minutes.

-

Self-Validation Check: Vigorous bubbling (CO 2 evolution) will be observed at the phase interface, confirming that the neutralization of HCl is actively occurring.

Step 3: Reaction Maturation Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 hours.

-

Self-Validation Check (TLC): Spot the organic layer on a silica gel TLC plate (Eluent: Hexanes/EtOAc 3:1). The starting material (R f ~ 0.3) should be completely consumed, replaced by a single UV-active product spot (R f ~ 0.5). The cessation of CO 2 bubbling also serves as a macroscopic indicator of reaction completion.

Step 4: Phase Separation & Targeted Washing Transfer the mixture to a separatory funnel. Isolate the lower organic layer and extract the remaining aqueous layer with fresh DCM (1 × 50 mL). Combine the organic layers.

-

Acid Wash: Wash the combined organics with 1M aqueous HCl (50 mL). Causality: This is a critical purification step. Any trace unreacted 4-bromoaniline is protonated into a water-soluble salt and permanently removed from the organic product stream[3].

-

Base Wash: Wash with saturated aqueous NaHCO 3 (50 mL) to neutralize any residual acid, followed by brine (50 mL) to remove excess water.

Step 5: Isolation Dry the organic phase over anhydrous MgSO 4 , filter, and concentrate under reduced pressure (rotary evaporation at 30 °C). The resulting residue will spontaneously crystallize upon standing under vacuum to afford methyl N-(4-bromophenyl)carbamate as a white to off-white solid.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting quantitative yield and purity profiles. The biphasic system clearly outperforms anhydrous alternatives.

| Reaction System | Base / Acid Scavenger | Solvent Matrix | Temp (°C) | Yield (%) | Purity Profile & Operational Notes |

| Anhydrous | Triethylamine (1.2 eq) | DCM | 0 to RT | 85 - 88% | TEA-HCl precipitates heavily; requires mid-reaction filtration. |

| Anhydrous | Pyridine (1.5 eq) | THF | 0 to RT | 82 - 86% | Complete pyridine removal requires extensive acidic washing. |

| Aqueous | Na 2 CO 3 (2.0 eq) | 1,2-DCE / H 2 O | RT | 89 - 91% | Good yield, but room-temperature addition increases urea byproducts. |

| Biphasic | Sat. Aq. NaHCO 3 | DCM / H 2 O | 0 to RT | 94 - 98% | Optimal. Cleanest TLC profile; minimal di-acylation; no precipitation. |

References

-

Organic Syntheses Procedure: N-(Methoxycarbonyl)-2-propenylamine Source: Organic Syntheses (orgsyn.org) URL:[Link]

-

A novel method to prepare methyl (4-trifluoromethoxy)phenylcarbamate and its analogues under mild conditions Source: Journal of Pesticide Science (scispace.com) URL:[Link]

-

Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine Source: PMC - National Institutes of Health (nih.gov) URL:[Link]

Sources

Synthesis of Methyl N-(4-Bromophenyl)carbamate via Hofmann Rearrangement: An In-Depth Technical Guide

Executive Summary

The transformation of primary amides into carbamates is a critical synthetic operation in pharmaceutical development, often utilized to generate stable prodrugs or protected amine intermediates. The classical Hofmann rearrangement degrades a primary amide to a primary amine via an isocyanate intermediate[1]. However, by strategically modifying the reaction environment—specifically by utilizing anhydrous alcoholic solvents and mild oxidants—the transient isocyanate can be intercepted.

This whitepaper provides a comprehensive, self-validating technical guide for the synthesis of methyl N-(4-bromophenyl)carbamate from 4-bromobenzamide . We analyze the mechanistic causality behind reagent selection, compare modern oxidative systems (such as NBS/DBU and PIDA), and provide highly detailed, scalable protocols designed for high-yield isolation.

Mechanistic Causality: The Modified Hofmann Rearrangement

To master this synthesis, one must understand the thermodynamic and kinetic drivers of the rearrangement. The reaction does not merely "convert" an amide to a carbamate; it is a carefully orchestrated sequence of activation, migration, and nucleophilic trapping[1][2].

-

Electrophilic Activation: The primary amide nitrogen of 4-bromobenzamide is nucleophilic enough to react with an oxidant (e.g., N-bromosuccinimide or a hypervalent iodine species). This forms an N -haloamide or N -iodo intermediate, drastically lowering the pKa of the remaining amide proton[1][3].

-

Deprotonation and Rearrangement: A base removes the remaining proton, generating an unstable anion. This triggers a concerted 1,2-aryl shift: the electron-rich 4-bromophenyl ring migrates to the electron-deficient nitrogen atom, simultaneously expelling the leaving group (bromide or iodobenzene). This forms the highly electrophilic 4-bromophenyl isocyanate [1][4].

-

Nucleophilic Trapping: In classical aqueous conditions, water attacks the isocyanate, leading to decarboxylation and amine formation. By conducting the reaction in anhydrous methanol , methanol acts as the sole nucleophile, attacking the isocyanate to form the stable methyl carbamate ester[1][2].

Logical flow of the modified Hofmann rearrangement to methyl N-(4-bromophenyl)carbamate.

Reagent System Selection & Quantitative Comparison

The choice of oxidant and base dictates the purity profile of the final product. Classical conditions using Br2 and aqueous NaOH are excessively harsh and prone to side reactions. Modern synthesis relies on milder systems[5][6].

Table 1: Comparison of Oxidant Systems for Carbamate Synthesis

| Reagent System | Base | Yield Profile | Scalability | Mechanistic Causality & Advantage |

| Br2 / NaOH | NaOH | Moderate (50-60%) | Low | Harsh, exothermic. High risk of isocyanate hydrolysis due to aqueous base, leading to urea byproducts. |

| NBS / DBU | DBU | High (85-95%) | High | DBU is a strong, sterically hindered, non-nucleophilic base. Prevents competitive attack on the isocyanate[3][6]. |

| PIDA | KOH or None | High (80-90%) | Medium | PIDA (Phenyliodine diacetate) is a mild two-electron oxidant. Completely avoids halogen waste and over-bromination[4][5]. |

Self-Validating Experimental Protocols

Protocol A: The NBS / DBU / Methanol System

This protocol is adapted from the highly robust methodology established by Keillor and Huang for the synthesis of methyl carbamates[6]. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical; its non-nucleophilic nature ensures that methanol is the only nucleophile available to trap the isocyanate[5][6].

1. Setup & Anhydrous Control:

-

Causality: Trace water will hydrolyze the 4-bromophenyl isocyanate to 4-bromoaniline. The aniline will rapidly react with remaining isocyanate to form an insoluble 1,3-bis(4-bromophenyl)urea byproduct[1][4].

-

Action: Flame-dry a 250 mL round-bottom flask. Equip with a magnetic stir bar and an argon balloon.

2. Reagent Addition:

-

Dissolve 4-bromobenzamide (10.0 g, 50 mmol) in anhydrous methanol (150 mL).

-

Add DBU (18.7 mL, 125 mmol, 2.5 eq.). Stir for 5 minutes to ensure homogeneity.

3. Controlled Oxidation:

-

Causality: Adding NBS all at once causes a rapid exothermic spike, which can lead to solvent boil-off and thermal degradation of the intermediate[6].

-

Action: Cool the flask to 0 °C. Add N-bromosuccinimide (NBS) (8.9 g, 50 mmol, 1.0 eq.) in small portions over 10 minutes.

-

Remove the ice bath and heat the solution to a gentle reflux for 15 minutes.

-

Add a second aliquot of NBS (8.9 g, 50 mmol, 1.0 eq.) slowly. Reflux for an additional 30 minutes.

4. In-Process Validation (TLC):

-

Monitor via TLC (Eluent: 1:1 Ethyl Acetate/Hexane).

-

Validation: The starting material (4-bromobenzamide) is highly polar and will show a low Rf . The target methyl N-(4-bromophenyl)carbamate is less polar and will appear as a distinct, UV-active spot at a higher Rf . Proceed to workup only when the baseline amide spot is completely consumed.

5. Orthogonal Workup & Purification:

-

Evaporate the methanol under reduced pressure. Dissolve the crude residue in Ethyl Acetate (250 mL).

-

Acid Wash: Wash with 1N HCl (2 × 100 mL). Causality: Protonates DBU, rendering it water-soluble and removing it from the organic layer.

-

Base Wash: Wash with 1N NaOH (2 × 100 mL). Causality: Deprotonates succinimide (pKa ~9.5), extracting the NBS byproduct into the aqueous layer[6].

-

Wash with brine, dry over anhydrous MgSO4 , and concentrate.

-

Recrystallize the crude pale-yellow solid from hot hexanes to yield pure methyl N-(4-bromophenyl)carbamate.

Protocol B: The Hypervalent Iodine (PIDA) System

For substrates highly sensitive to halogens, PIDA offers an exceptionally clean, base-free (or mild base) alternative[4][5].

1. Setup & Reaction:

-

Suspend 4-bromobenzamide (5.0 g, 25 mmol) in anhydrous methanol (100 mL) under argon.

-

Add Potassium Hydroxide (KOH) (2.8 g, 50 mmol) and stir until dissolved.

-

Cool to 5–10 °C. Add Phenyliodine diacetate (PIDA) (8.8 g, 27.5 mmol, 1.1 eq.) portion-wise.

-

Causality: PIDA coordinates directly to the amide nitrogen. Upon base-mediated deprotonation, the I(III) species is reduced to I(I), expelling iodobenzene as the leaving group to drive the 1,2-aryl migration[4].

2. Workup Validation:

-

Stir at room temperature for 4 hours.

-

Quench the reaction with 10% aqueous Na2S2O3 (50 mL) to destroy any unreacted hypervalent iodine species.

-

Extract with dichloromethane (3 × 75 mL). Wash the combined organics with brine, dry over Na2SO4 , and concentrate.

-

Purify via flash column chromatography (Silica gel, 80:20 Hexane/Ethyl Acetate) to separate the carbamate from the iodobenzene byproduct.

References

-

Keillor, J. W., & Huang, X. (2002). Methyl Carbamate Formation via Modified Hofmann Rearrangement Reactions: Methyl N-(p-Methoxyphenyl)Carbamate. Organic Syntheses. URL:[6]

-

Wikipedia Contributors. Hofmann rearrangement. Wikipedia, The Free Encyclopedia. URL:[1]

-

Wikipedia Contributors. N-Bromosuccinimide. Wikipedia, The Free Encyclopedia. URL:[3]

-

Saraiva Rosa, N., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Thieme Connect. URL:[4]

-

Pardeshi, S. P., et al. (2010). Methyl Carbamate Formation Via Modified Hofmann Rearrangement Reactions. ResearchGate. URL:[5]

Sources

- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. Organic Reactions With Mechanism and Applications (Part -2) - Organic Chemistry [edurev.in]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of Methyl N-(4-bromophenyl)carbamate from 4-Bromophenyl Isocyanate

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl N-(4-bromophenyl)carbamate, a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The primary focus of this document is the direct and efficient reaction of 4-bromophenyl isocyanate with methanol. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss critical safety considerations for handling the reagents, and outline robust analytical methods for the characterization and purity assessment of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Carbamates and the Isocyanate Route

Carbamates are a vital class of organic compounds, featuring prominently in a wide array of biologically active molecules.[3][4] Their utility spans from therapeutic agents to crop protection chemicals.[1] The synthesis of carbamates can be achieved through various methods, but the reaction of an isocyanate with an alcohol stands out for its high efficiency, often quantitative yields, and typically mild reaction conditions.[5][6] This pathway is of significant commercial and laboratory-scale importance.[5]

This guide focuses on the specific synthesis of methyl N-(4-bromophenyl)carbamate. The presence of the bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, making this a valuable building block in synthetic chemistry.[1]

Reaction Mechanism and Theoretical Considerations

The formation of methyl N-(4-bromophenyl)carbamate from 4-bromophenyl isocyanate and methanol proceeds via a nucleophilic addition mechanism.[6] The highly electrophilic carbon atom of the isocyanate group is susceptible to attack by the nucleophilic oxygen atom of methanol.

Quantum-chemical studies suggest that the reaction proceeds through an asymmetric concerted transition state.[7] The addition of the alcohol is considered a nucleophilic process.[7] While the reaction can proceed without a catalyst, the presence of a base can accelerate the reaction, particularly with sterically hindered alcohols.[8]

The general mechanism can be visualized as follows:

Caption: Nucleophilic addition of methanol to 4-bromophenyl isocyanate.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of methyl N-(4-bromophenyl)carbamate.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |

| 4-Bromophenyl isocyanate | 2493-02-9 | 198.02 | 10.0 g (50.5 mmol) | >98% |

| Methanol (anhydrous) | 67-56-1 | 32.04 | 100 mL | >99.8% |

| Hexane | 110-54-3 | 86.18 | As needed for recrystallization | Reagent Grade |

| Dichloromethane | 75-09-2 | 84.93 | As needed for analysis | HPLC Grade |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Heating mantle

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Reaction Setup:

-

In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (50.5 mmol) of 4-bromophenyl isocyanate in 100 mL of anhydrous methanol.

-

Attach a reflux condenser fitted with a drying tube to the flask. This is crucial as isocyanates are moisture-sensitive and react with water to form a urea byproduct and carbon dioxide gas, which can cause pressure buildup in a sealed container.[9]

-

Place the flask in a heating mantle on a magnetic stirrer.

Reaction Execution:

-

Stir the solution at room temperature. The reaction is often exothermic.[6]

-

After the initial exotherm subsides, gently heat the reaction mixture to reflux and maintain for 1-2 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

Work-up and Purification:

-

Once the reaction is complete (as indicated by the disappearance of the isocyanate spot on TLC), remove the heating mantle and allow the flask to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce crystallization of the product. The product, methyl N-(4-bromophenyl)carbamate, has lower solubility in the reaction solvent, especially upon cooling.[10]

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

-

Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

The expected product is a white to pale yellow solid.[11]

Safety and Handling Precautions

4-Bromophenyl Isocyanate:

-

Toxicity: Toxic if inhaled and harmful if swallowed or in contact with skin.[12][13] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[14][15]

-

Irritation: Causes skin and serious eye irritation.[12][14] May cause respiratory irritation.[12][13]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and a lab coat.[9][16] Avoid breathing dust.[9][16]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[16][17] It is moisture-sensitive and should be protected from water.[9][14] Refrigerated storage is recommended.[9][16]

Methanol:

-

Flammability: Highly flammable liquid and vapor.

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

-

Handling: Handle in a well-ventilated area and away from ignition sources. Wear appropriate PPE.

General Precautions:

-

Always have an eyewash station and safety shower readily accessible.[9][16]

-

Dispose of chemical waste according to institutional and local regulations.

Characterization and Purity Analysis

Thorough characterization of the synthesized methyl N-(4-bromophenyl)carbamate is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[18] The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the N-H proton, and the methyl protons. The ¹³C NMR will confirm the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[18] Expect to see characteristic absorption bands for the N-H stretch, C=O (urethane) stretch, and C-O stretch.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide fragmentation patterns that support the proposed structure.[18]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product.[19] A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used to separate the product from any unreacted starting materials or byproducts.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis, particularly for identifying any volatile impurities.[19]

Physical Properties

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value (42-44 °C).[15] A sharp melting point range is indicative of high purity.

Workflow and Data Management

A well-structured workflow is crucial for reproducibility and data integrity.

Caption: A typical experimental workflow for synthesis and analysis.

Conclusion

The synthesis of methyl N-(4-bromophenyl)carbamate from 4-bromophenyl isocyanate and methanol is a straightforward and efficient method for producing this valuable chemical intermediate. By adhering to the detailed protocol, exercising appropriate safety precautions, and employing rigorous analytical techniques for characterization, researchers can consistently obtain a high-purity product suitable for further applications in drug discovery and development. The principles and methodologies outlined in this guide provide a solid foundation for the successful synthesis and validation of this and related carbamate compounds.

References

- Benchchem. A Comparative Guide to Carbamate Synthesis Methodologies for Researchers and Drug Development Professionals. Benchchem.

- Cole-Parmer. (2003, December 8).

- Fisher Scientific.

- ChemicalBook. (2026, January 17).

- American Laboratory. (2009, June 18). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry.

- Pfaltz & Bauer.

- Tokyo Chemical Industry. (2026, January 12).

- PubMed. (2022, October 12). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed.

- PMC.

- Organic Chemistry Portal.

- Sigma-Aldrich.

- Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).

- Benchchem. 1-(4-Bromophenyl)ethyl Isocyanate: A Technical Guide to its Presumed Mechanism of Action. Benchchem.

- ScienceOpen. (2015). Rapid Quantification of Ethyl Carbamate in Spirits Using NMR Spectroscopy and Chemometrics. ScienceOpen.

- ResearchGate. (2013, August 14). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?.

- SpringerLink.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Benchchem. An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)

- Atmospheric Chemistry and Physics. (2019, April 4). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides.

- ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.

- ResearchGate. (2017, September 16). The crystal structure of methyl N-(4-bromophenyl)carbamate, C8H8BrNO2.

- ResearchGate. (2016, June 2). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond.

- MDPI. (2025, July 21).

- ResearchGate. (1959). Mechanism of Isocyanate Reactions with Ethanol.

- Vaia.

- Sigma-Aldrich. Methyl (3-amino-4-bromophenyl)

- MDPI. (2019, March 27). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. MDPI.

- ACS Publications. (2025, December 8). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes.

- Organic Syntheses. (2002). METHYL N-(p-METHOXYPHENYL)

- Benchchem. A Comparative Guide to Validating the Purity of a Methyl N-(4-chlorophenyl)

- PubChem.

- Tokyo Chemical Industry Co., Ltd. 4-Bromophenyl Isocyanate 2493-02-9. Tokyo Chemical Industry Co., Ltd.

- PubChemLite. Methyl n-(4-bromophenyl)

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. vaia.com [vaia.com]

- 7. chem4all.nethouse.ru [chem4all.nethouse.ru]

- 8. researchgate.net [researchgate.net]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. americanlaboratory.com [americanlaboratory.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. 4-Bromophenyl Isocyanate | 2493-02-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 异氰酸 4-溴苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl N-(4-bromophenyl)carbamate

Executive Summary

Methyl N-(4-bromophenyl)carbamate (CAS: 25203-36-5) is a versatile, bifunctional building block extensively utilized in pharmaceutical development, agrochemical synthesis, and advanced materials science. As a Senior Application Scientist, I have structured this guide to provide researchers with a rigorous, self-validating framework for understanding its physicochemical properties, core reactivity, and validated synthetic protocols. By detailing the mechanistic causality behind each experimental condition, this whitepaper ensures high-fidelity replication and optimal downstream application.

Structural Significance & Chemical Reactivity

Methyl N-(4-bromophenyl)carbamate features two highly reactive, orthogonal functional groups: a carbamate moiety and an aryl bromide.

-

The Carbamate Group: Provides essential hydrogen-bond donor and acceptor capabilities, which are crucial for target binding in structure-based drug design. Mechanistically, it serves as a directing group and a protected amine—stable under neutral conditions but selectively cleavable via strong acidic or basic hydrolysis[1].

-

The Aryl Bromide: Acts as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the para-carbamate group subtly modulates the oxidative addition rate of the C-Br bond, allowing for the rapid diversification of the aromatic core.

Physicochemical Profile

To facilitate precise formulation, solvent selection, and reaction planning, the core physical and chemical properties of Methyl N-(4-bromophenyl)carbamate are summarized below. These values dictate its handling and thermodynamic behavior in solution[2][3].

| Property | Value |

| Chemical Name | Methyl N-(4-bromophenyl)carbamate |

| CAS Registry Number | 25203-36-5 |

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 118 – 120 °C |

| Boiling Point (Predicted) | 239.3 ± 23.0 °C |

| Density (Predicted) | 1.585 ± 0.06 g/cm³ |

| pKa (Predicted) | 12.99 (Carbamate N-H) |

Synthetic Methodologies

The synthesis of aryl carbamates is governed by the electrophilicity of the carbonyl source and the nucleophilicity of the reacting amine or alcohol. Below are two field-proven, self-validating protocols for synthesizing Methyl N-(4-bromophenyl)carbamate.

Protocol A: Acylation of 4-Bromoaniline with Methyl Chloroformate

This method leverages the high reactivity of methyl chloroformate. The addition of an inorganic or organic base is critical to neutralize the HCl byproduct; without it, the generated acid would rapidly protonate the 4-bromoaniline, rendering it non-nucleophilic and prematurely halting the reaction[4].

Step-by-Step Methodology:

-

Preparation: Dissolve 4-bromoaniline (1.0 equiv, 10 mmol) in a biphasic mixture of 1,2-dichloroethane (25 mL) and distilled water (25 mL).

-

Base Addition: Add sodium carbonate (2.0 equiv, 20 mmol) to the aqueous layer. Stir vigorously to ensure a well-mixed biphasic system, which acts as an acid scavenger.

-

Cooling: Submerge the reaction flask in an ice bath to maintain the internal temperature at 0–5 °C. This mitigates the risk of competitive chloroformate hydrolysis by the aqueous solvent.

-

Acylation: Add methyl chloroformate (1.2 equiv, 12 mmol) dropwise over 15 minutes. This slow addition prevents thermal runaway and minimizes the formation of di-acylated byproducts.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours to ensure full conversion.

-

Workup: Separate the organic layer. Wash sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO3, and brine.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from methanol to yield pure Methyl N-(4-bromophenyl)carbamate[4].

Protocol B: Nucleophilic Addition of Methanol to 4-Bromophenyl Isocyanate

This highly atom-economical route involves the nucleophilic attack of methanol onto the highly electrophilic central carbon of the isocyanate group. Cyclic amine catalysts can be employed to accelerate the proton transfer step, significantly lowering the activation energy of the transition state[5].

Step-by-Step Methodology:

-

Preparation: Dissolve 4-bromophenyl isocyanate (1.0 equiv, 10 mmol) in anhydrous acetonitrile (20 mL) under an inert nitrogen atmosphere. Causality: Moisture must be strictly excluded to prevent premature hydrolysis of the isocyanate to a symmetric 1,3-diphenylurea byproduct[6].

-

Alcohol Addition: Add anhydrous methanol (5.0 equiv, 50 mmol). The excess methanol drives the thermodynamic equilibrium toward the product and acts as a co-solvent.

-

Catalysis (Optional): Introduce a catalytic amount of N-ethylmorpholine (0.05 equiv) to facilitate the alcoholysis via the formation of a trimolecular reactant complex[5].

-

Reaction: Stir the mixture at 60 °C for 4 hours. Monitor completion via ReactIR by observing the disappearance of the strong NCO stretching band at ~2270 cm⁻¹.

-

Isolation: Concentrate the reaction mixture in vacuo. Purify the crude residue via flash column chromatography (hexane/ethyl acetate) to obtain the target carbamate.

Caption: Divergent synthetic pathways for Methyl N-(4-bromophenyl)carbamate via acylation and alcoholysis.

Downstream Chemical Transformations

The strategic positioning of the carbamate and bromide groups enables diverse synthetic trajectories for drug discovery and materials engineering:

-

Suzuki-Miyaura Cross-Coupling: The C-Br bond readily undergoes oxidative addition with palladium(0) catalysts. Subsequent transmetalation with arylboronic acids and reductive elimination yields biaryl carbamates, which are privileged scaffolds in medicinal chemistry.

-

N-Alkylation: The carbamate N-H proton (pKa ~12.99) can be abstracted by strong bases (e.g., NaH). The resulting nitrogen anion readily attacks alkyl halides (R-X) to form N-alkyl-N-(4-bromophenyl)carbamates, allowing researchers to modulate the lipophilicity and hydrogen-bonding profile of the molecule.

-

Deprotection/Hydrolysis: Refluxing the carbamate in strong aqueous acid (e.g., 6M HCl) or base (e.g., KOH in EtOH) cleaves the ester linkage, releasing CO2 and methanol, thereby regenerating the 4-bromoaniline derivative.

Caption: Key chemical transformations and reactivity profile of Methyl N-(4-bromophenyl)carbamate.

Storage, Handling, and Stability

Methyl N-(4-bromophenyl)carbamate is generally stable under standard laboratory conditions. It should be stored in a cool, dry environment (typically room temperature) in a tightly sealed container to prevent moisture ingress, which could theoretically promote slow hydrolysis over extended periods[3]. It is chemically incompatible with strong oxidizing agents, strong acids, and strong bases. Standard personal protective equipment (PPE), including nitrile gloves and safety goggles, must be worn during handling to prevent skin and eye irritation.

References

-

ChemicalBook. "25203-36-5 CAS MSDS (methyl N-(4-bromophenyl)carbamate)". 2

-

Sigma-Aldrich. "methyl N-(4-bromophenyl)carbamate | 25203-36-5". 3

-

BenchChem. "Technical Guide: Physical and Chemical Properties of Methyl (4-formylphenyl)carbamate and Related Compounds". 1

-

MDPI (PMC). "Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation". 5

-

SciSpace. "A novel method to prepare methyl (4-trifluoromethoxy)phenylcarbamate and its analogues under mild conditions".4

-

Scholaris. "Synthesis of Isocyanates from CO2 and Amines under Mild Conditions". 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 25203-36-5 CAS MSDS (methyl N-(4-bromophenyl)carbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. methyl N-(4-bromophenyl)carbamate | 25203-36-5 [sigmaaldrich.com]

- 4. scispace.com [scispace.com]

- 5. Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

Crystal Structure Analysis of Methyl N-(4-bromophenyl)carbamate: A Comprehensive Technical Guide

Executive Summary

Methyl N-(4-bromophenyl)carbamate (Molecular Formula: C8H8BrNO2)[1] is a highly versatile building block frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced supramolecular materials. The presence of both a hydrogen-bonding carbamate moiety and a polarizable bromine atom makes this compound an excellent model system for studying competing intermolecular forces, specifically hydrogen bonding versus halogen bonding.

This whitepaper provides an in-depth, authoritative guide on the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of methyl N-(4-bromophenyl)carbamate. Designed for structural chemists and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring that every protocol serves as a self-validating system for reproducible crystallographic analysis.

Chemical Synthesis and Crystal Growth

To obtain diffraction-quality single crystals, one must first synthesize the compound with high purity. While traditional methods often rely on the highly toxic reagent methyl chloroformate[2], a safer and more efficient nucleophilic addition route is preferred. The reaction of 4-bromophenyl isocyanate with anhydrous methanol yields the stable carbamate quantitatively[3].

Causality in Synthesis and Crystallization

-

Reagent Selection: Utilizing 4-bromophenyl isocyanate and methanol avoids the generation of corrosive HCl gas (a byproduct of the chloroformate route) and drives the reaction forward via the highly electrophilic isocyanate carbon.

-

Reaction Monitoring: The reaction is self-validating; the unstable isocyanate is quenched by methanol to form the stable carbamate[3]. The completion of the reaction can be definitively confirmed by the disappearance of the distinct isocyanate asymmetric stretching band at ~2270 cm⁻¹ via FT-IR spectroscopy.

-

Solvent System for Crystallization: A 1:1 mixture of acetone and hexane is selected[4]. Acetone provides excellent solubility for the polar carbamate, while hexane acts as an antisolvent. As the highly volatile acetone evaporates preferentially, the solution slowly reaches supersaturation, promoting the growth of large, defect-free macroscopic crystals rather than microcrystalline aggregates.

Step-by-Step Methodology: Synthesis & Crystallization

-

Reaction Setup: Dissolve 1.0 mmol of 4-bromophenyl isocyanate in 5.0 mL of anhydrous methanol in a dry round-bottom flask under an inert argon atmosphere.

-

Nucleophilic Addition: Stir the mixture at room temperature (20 °C) for 30 minutes. Monitor the reaction via FT-IR until the -N=C=O peak (~2270 cm⁻¹) is entirely absent.

-

Isolation: Concentrate the reaction mixture in vacuo using a rotary evaporator to yield crude methyl N-(4-bromophenyl)carbamate as a white solid.

-

Preparation for Crystal Growth: Dissolve 50 mg of the crude solid in 2.0 mL of an acetone/hexane (1:1 v/v) mixture.

-

Filtration (Critical Step): Pass the solution through a 0.22 μm PTFE syringe filter into a clean 4 mL glass vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to grow fewer, larger single crystals.

-

Slow Evaporation: Puncture the vial cap with a single 20-gauge needle. Leave the vial undisturbed in an isothermal environment (20 °C) for 3–5 days until block-shaped, transparent crystals form.

Fig 1. Chemical synthesis and slow-evaporation crystallization pipeline.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once suitable crystals are harvested, the structural analysis relies on precision X-ray diffraction. The heavy bromine atom in the molecular structure dictates specific hardware and software choices.

Causality in Data Collection

-

Radiation Source (Mo-Kα vs. Cu-Kα): Molybdenum Kα radiation ( λ=0.71073 Å) is strictly required over Copper Kα ( λ=1.54184 Å). Bromine has a high mass attenuation coefficient for Cu radiation, which would lead to severe absorption errors and artificially high electron density residuals. Mo-Kα penetrates the bromine-containing lattice with minimal absorption bias.

-

Cryogenic Cooling (100 K): Data collection is performed at 100 K using a liquid nitrogen cold stream. Lowering the temperature minimizes the thermal vibrations of the atoms (reducing the Debye-Waller temperature factors). This sharpens the diffraction spots, vastly improving the resolution limit and the precision of the calculated bond lengths.

-

Cryoprotectant: Paratone-N oil is used to mount the crystal. Upon flash-cooling to 100 K, the oil undergoes a glass transition, creating a rigid, amorphous matrix that holds the crystal securely without producing crystalline ice rings that would obscure the diffraction pattern.

Step-by-Step Methodology: X-Ray Data Collection

-

Crystal Selection: Under a polarized light microscope, select a single, transparent, block-shaped crystal (approximate dimensions: 0.2 × 0.2 × 0.1 mm) that extinguishes light uniformly when rotated.

-

Mounting: Submerge the crystal in a drop of Paratone-N oil. Scoop the crystal using a MiTeGen polyimide cryoloop.

-

Flash-Cooling: Immediately transfer the loop to the goniometer head of the diffractometer, directly into the 100 K nitrogen cold stream.

-

Unit Cell Determination: Collect a preliminary set of frames (matrix scan) to determine the unit cell dimensions and verify crystal quality (looking for sharp, non-split reflection spots).

-

Full Data Collection: Execute a full hemisphere data collection strategy using ω and ϕ scans to ensure high redundancy and completeness (>99%) up to a resolution of 2θ=55∘ .

Fig 2. Single-crystal X-ray diffraction and structural refinement workflow.

Structural Solution and Refinement Protocol

The raw diffraction images must be converted into a 3D electron density map. The presence of the bromine atom acts as a "heavy atom," which significantly simplifies the phase problem.

Protocol for Data Processing

-

Integration: Use software (e.g., SAINT or CrysAlisPro) to integrate the raw frames, converting spot intensities into structure factor amplitudes ( ∣Fhkl∣ ). Self-validation: An internal agreement factor ( Rint ) below 0.05 indicates high-quality, consistent data.

-

Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). This is critical to correct for the slight absorption of X-rays by the bromine atom depending on the crystal's orientation.

-

Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT). The algorithm will rapidly locate the high-electron-density bromine atom, bootstrapping the phases to reveal the rest of the carbon, nitrogen, and oxygen backbone.

-

Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).

-

Hydrogen Atom Treatment: Place the aromatic and methyl hydrogen atoms in calculated positions using a riding model. The critical amine hydrogen (N-H) should ideally be located from the difference Fourier map and refined freely to accurately analyze hydrogen bonding.

Quantitative Data and Structural Features

To facilitate comparison with related halogenated carbamates, the expected crystallographic parameters for methyl N-(4-bromophenyl)carbamate are summarized below. The structure typically crystallizes in a centrosymmetric monoclinic space group, driven by the formation of robust N-H···O=C hydrogen-bonded dimers or chains, supplemented by weaker Br···Br or Br···O halogen contacts.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value / Description |

| Chemical Formula | C8H8BrNO2[1] |

| Formula Weight | 230.06 g/mol [1] |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo-Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (Typical for this class) |

| Absorption Coefficient ( μ ) | ~3.8 mm⁻¹ |

| Goodness-of-fit on F2 | 1.00 – 1.05 (Target range) |

| Final R indices [ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 |

| Largest diff. peak and hole | ~0.50 and -0.45 e·Å⁻³ |

Note: The final R1 value serves as the ultimate self-validation metric. A value below 0.05 confirms that the refined structural model is an excellent fit to the experimental diffraction data.

Sources

Comprehensive Spectral Analysis of Methyl N-(4-Bromophenyl)carbamate: ¹H and ¹³C NMR Characterization

Introduction & Mechanistic Context

Methyl N-(4-bromophenyl)carbamate is a highly valuable structural motif and synthetic intermediate utilized extensively in the development of agrochemicals and pharmaceuticals. Validating the structural integrity of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step in any drug development pipeline.

This technical guide provides a rigorous breakdown of the ¹H and ¹³C NMR spectral data for methyl N-(4-bromophenyl)carbamate. Rather than merely listing chemical shifts, this whitepaper contextualizes the spectral data through the lens of molecular physics, electronic substituent effects, and field-proven laboratory protocols.

Experimental Protocols & Sample Preparation

To obtain high-fidelity NMR data, the target molecule must first be synthesized and purified to >99% homogeneity. The following protocol outlines a highly reliable, self-validating workflow for the acylation of 4-bromoaniline.

Step-by-Step Methodology

-

Reaction Setup: In an oven-dried round-bottom flask, dissolve 4-bromoaniline (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Causality: DCM is selected as an aprotic solvent because it readily dissolves both the polar amine starting material and the subsequent carbamate product without participating in unwanted nucleophilic side reactions.

-

-

Base Addition & Temperature Control: Add triethylamine (TEA, 1.5 equiv) to the solution and cool the system to 0 °C using an ice bath.

-

Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of 4-bromoaniline into an unreactive ammonium salt. Cooling to 0 °C controls the exothermic acylation, minimizing the formation of bis-acylated or isocyanate byproducts.

-

-

Acylation & Validation: Dropwise add methyl chloroformate (1.2 equiv). Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) under a 254 nm UV lamp.

-

Causality: The disappearance of the 4-bromoaniline spot on the TLC plate acts as a self-validating checkpoint, ensuring the reaction has reached completion before advancing to the workup phase[1].

-

-

Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude mixture via silica gel column chromatography (5:1 Petroleum Ether/Ethyl Acetate) to afford the pure product as a solid[1].

-

Causality: The mild alkaline quench neutralizes residual acid without hydrolyzing the newly formed carbamate. Silica gel chromatography ensures the absolute removal of unreacted 4-bromoaniline, which would otherwise introduce overlapping aromatic signals in the NMR spectrum.

-

-

NMR Sample Preparation: Dissolve ~15 mg (for ¹H) or ~50 mg (for ¹³C) of the purified solid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Causality: CDCl₃ is chosen because it lacks exchangeable protons that would obliterate the critical N-H signal. TMS provides a universal zero-point reference (δ = 0.00 ppm) to ensure inter-laboratory reproducibility. The higher mass required for ¹³C NMR compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of the carbon-13 isotope.

-

Figure 1: Step-by-step experimental workflow from chemical synthesis to NMR acquisition.

Structural Elucidation via ¹H NMR

The ¹H NMR spectrum of methyl N-(4-bromophenyl)carbamate recorded at 400 MHz in CDCl₃ reveals four distinct proton environments, confirming the structural connectivity of the molecule[1][2].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.41 | Doublet (d) | 8.6 | 2H | Aromatic H (C3, C5) - adjacent to Br |

| 7.29 | Doublet (d) | 7.8 - 9.0 | 2H | Aromatic H (C2, C6) - adjacent to NH |

| 6.74 | Broad Singlet (br s) | - | 1H | Carbamate N-H |

| 3.77 | Singlet (s) | - | 3H | Methoxy (O-CH₃) |

Mechanistic Insights into Proton Chemical Shifts

-

Methoxy Protons (δ 3.77): The strong electronegativity of the adjacent oxygen atom deshields these three protons, pulling electron density away from the hydrogen nuclei and pushing them downfield to 3.77 ppm[2].

-

N-H Proton (δ 6.74): The broadness of this singlet is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus (spin I = 1). Its chemical shift is highly dependent on solvent polarity, sample concentration, and intermolecular hydrogen bonding[2].

-

Aromatic Protons (δ 7.29 & 7.41): The para-substitution pattern on the benzene ring creates a classic AA'BB' spin system, appearing as two distinct, strongly coupled doublets. The protons at C2/C6 (ortho to the carbamate group) resonate at 7.29 ppm. The carbamate group (-NHCOOCH₃) acts as a net electron-donating group via nitrogen lone-pair resonance into the ring, shielding these ortho protons. Conversely, the protons at C3/C5 (ortho to the bromine) appear further downfield at 7.41 ppm due to the inductive deshielding effect of the halogen atom[2].

Structural Elucidation via ¹³C NMR

The ¹³C NMR spectrum (100 MHz, CDCl₃) provides a definitive map of the carbon framework, confirming the presence of six unique carbon environments[1][2].

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Carbon Type |

| 153.8 | C=O (Carbamate Carbonyl) | Quaternary |

| 136.9 | C1 (Aromatic, attached to N) | Quaternary |

| 131.9 | C3, C5 (Aromatic, ortho to Br) | CH |

| 120.1 | C2, C6 (Aromatic, ortho to N) | CH |

| 115.9 | C4 (Aromatic, attached to Br) | Quaternary |

| 52.5 | O-CH₃ (Methoxy) | CH₃ |

Mechanistic Insights into Carbon Chemical Shifts

-

Carbonyl Carbon (δ 153.8): The extreme deshielding is a direct result of the double bond to oxygen and the single bond to the methoxy oxygen. Both highly electronegative atoms pull electron density away from the carbon nucleus[2].

-

Aromatic C1 (δ 136.9): The carbon directly attached to the electronegative nitrogen atom is deshielded via strong inductive effects[2].

-

Aromatic C4 (δ 115.9): This shift represents a classic "heavy atom effect." The attachment of the large, highly polarizable bromine atom causes a significant upfield shift (shielding) of the ipso carbon compared to a standard unsubstituted benzene ring (δ 128 ppm)[2].

-

Aromatic C2/C6 (δ 120.1): The resonance donation from the nitrogen lone pair increases electron density at the ortho and para positions of the aromatic ring. This dramatically shields the C2 and C6 carbons, shifting them upfield to ~120 ppm[1][2].

Figure 2: Logical branching of spectral feature assignments for the target molecule.

Conclusion

The spectral signature of methyl N-(4-bromophenyl)carbamate serves as an excellent model for understanding how inductive effects, resonance stabilization, and heavy-atom substitutions dictate NMR chemical shifts. By strictly adhering to optimized, self-validating sample preparation protocols and understanding the causality behind the spectral data, researchers can confidently validate the structural integrity of this critical chemical intermediate.

References

- Title: Synthesis of N-Phenylcarbamate by C–N Coupling Reaction without Metal Participation: Methyl (4-Bromophenyl)carbamate (3c)

- Title: Supporting information - The Royal Society of Chemistry: Methyl (4-bromophenyl)carbamate (2d)

Sources

The Bromine Substituent in Methyl N-(4-bromophenyl)carbamate: A Technical Guide

Introduction: More Than Just a Heavy Atom

In the landscape of medicinal chemistry and materials science, the carbamate functional group is a cornerstone, prized for its stability and its ability to engage in crucial intermolecular interactions.[1][2] When appended to an aromatic ring, its properties can be finely tuned by the introduction of various substituents. This guide focuses on a seemingly simple yet profoundly influential modification: the bromine atom at the para-position of methyl N-phenylcarbamate, yielding methyl N-(4-bromophenyl)carbamate.

This document will delve into the multifaceted role of the bromine substituent, moving beyond its elemental identity to explore its subtle yet significant impact on the molecule's electronic architecture, solid-state structure, reactivity, and, by extension, its potential applications. For researchers and drug development professionals, understanding these nuances is paramount for rational design and the prediction of molecular behavior.

The Electronic Influence of Bromine: A Dichotomy of Effects

The bromine atom, like other halogens, exerts a dual electronic influence on the phenyl ring: a deactivating inductive effect (-I) and a weakly activating resonance effect (+M or +R).[3]

-

Inductive Effect (-I): Due to its high electronegativity relative to carbon, bromine withdraws electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic aromatic substitution.

-

Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the benzene ring.[3][4] This donation of electron density partially counteracts the inductive effect and directs incoming electrophiles to the ortho and para positions.

In the case of methyl N-(4-bromophenyl)carbamate, the carbamate group itself is an activating, ortho-, para-directing group due to the lone pair on the nitrogen atom. The presence of the bromine at the para position will modulate the overall electron density of the ring, influencing its reactivity in, for example, further substitution reactions.

Structural Implications: From Molecular Geometry to Crystal Packing

The introduction of the bromine atom has tangible consequences for the three-dimensional structure of methyl N-(4-bromophenyl)carbamate.

Molecular Geometry

X-ray crystallographic studies of methyl N-(4-bromophenyl)carbamate have provided precise data on its molecular geometry.[5] The molecule crystallizes in the orthorhombic space group Pbca.[5] The dihedral angle between the bromophenyl ring and the carbamate side chain is a key parameter influencing conformational flexibility.

The Role of Halogen Bonding in the Solid State

Beyond steric bulk, the bromine atom introduces the possibility of a specific and highly directional non-covalent interaction known as halogen bonding .[6][7] This occurs when an electrophilic region on the halogen atom (the "σ-hole") interacts with a nucleophilic region on an adjacent molecule.[6][7]

In the crystal structure of methyl N-(4-bromophenyl)carbamate, intermolecular N-H···O hydrogen bonds are the primary forces linking molecules into chains.[5] However, the potential for C-Br···O or C-Br···π halogen bonds with neighboring molecules can further influence the crystal packing and, consequently, the material's physical properties such as melting point and solubility. The propensity for halogen bond formation follows the trend I > Br > Cl > F.[7]

Synthesis and Reactivity

The bromine substituent also plays a role in the synthesis and subsequent reactivity of methyl N-(4-bromophenyl)carbamate.

Synthesis

A common route to N-aryl carbamates involves the reaction of an isocyanate with an alcohol.[8][9] Therefore, a primary synthetic pathway to methyl N-(4-bromophenyl)carbamate is the reaction of 4-bromophenyl isocyanate with methanol.[5]

Experimental Protocol: Synthesis from 4-Bromophenyl Isocyanate and Methanol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenyl isocyanate (1.0 eq) in a suitable anhydrous solvent such as toluene or tetrahydrofuran (THF).

-

Addition of Methanol: Slowly add methanol (1.1 eq) to the stirred solution at room temperature. The reaction is often exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).

-

Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield methyl N-(4-bromophenyl)carbamate as a crystalline solid.

Diagram: Synthesis of Methyl N-(4-bromophenyl)carbamate

Caption: Reaction scheme for the synthesis of methyl N-(4-bromophenyl)carbamate.

Influence on Reactivity

The electron-withdrawing nature of the bromine atom can influence the reactivity of the carbamate linkage. For instance, it can affect the rate of hydrolysis of the carbamate ester. Furthermore, the bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the elaboration of the molecular scaffold.

Spectroscopic Characterization

The presence of the bromine atom is readily identifiable in various spectroscopic analyses.

| Spectroscopic Technique | Expected Observations for Methyl N-(4-bromophenyl)carbamate |

| ¹H NMR | The aromatic region will typically show a characteristic AA'BB' splitting pattern for the para-substituted ring. The chemical shifts of the aromatic protons will be influenced by the electronic effects of both the bromine and the carbamate group. The methyl and N-H protons will appear as singlets (or a broad singlet for the N-H). |

| ¹³C NMR | The carbon atom attached to the bromine will exhibit a chemical shift in the range of approximately 115-125 ppm. The other aromatic carbons will also have distinct chemical shifts reflecting the substitution pattern. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) and fragment ions will reflect this pattern. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorptions for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1700-1730 cm⁻¹), and C-Br stretching vibrations (typically in the fingerprint region below 800 cm⁻¹). |

Role in Biological Activity and Drug Design

Halogenation is a common strategy in drug design to modulate the physicochemical properties of a lead compound. The introduction of a bromine atom can influence:

-

Lipophilicity: The bromine atom significantly increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This can enhance membrane permeability and potentially lead to increased bioavailability.[10]

-

Metabolic Stability: The C-Br bond is generally stable to metabolic degradation. The presence of bromine can block a potential site of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the drug.

-

Target Interactions: As previously mentioned, the bromine atom can participate in halogen bonding with biological targets, such as proteins and nucleic acids.[7][11] This can provide an additional, specific interaction that enhances binding affinity and selectivity.

Carbamate-containing molecules have been investigated for a wide range of biological activities, including as fungicides, herbicides, and inhibitors of various enzymes.[12][13][14] The specific substitution pattern on the phenyl ring is critical for activity, and halogenation has been shown to be beneficial in many cases.[12] For instance, N-phenylcarbamates have been studied for their fungicidal activity against benzimidazole-resistant fungi.[13]

Diagram: Factors Influenced by the Bromine Substituent in a Drug Development Context

Caption: The impact of the bromine substituent on key drug properties.

Conclusion

The bromine substituent in methyl N-(4-bromophenyl)carbamate is far from a passive spectator. It is an active participant that shapes the molecule's electronic landscape, dictates its solid-state architecture through interactions like halogen bonding, and fine-tunes its reactivity. For scientists in drug discovery and materials science, a thorough understanding of these roles is crucial for leveraging the unique properties imparted by this halogen. From enhancing biological activity through improved lipophilicity and target interactions to providing a versatile handle for further chemical modification, the strategic placement of a bromine atom exemplifies the power of subtle structural changes to elicit significant functional consequences.

References

- The Dichotomy of Halogen Influence: An In-depth Technical Guide to the Electronic Effects of Bromine and Fluorine on the Phenol Ring - Benchchem.

-

Karczmarzyk, Z., Pitucha, M., Wysocki, W., Morawiak, M., Sobótka-Polska, K., & Urbańczyk-Lipkowska, Z. (2017). The crystal structure of methyl N-(4-bromophenyl)carbamate, C8H8BrNO2. Zeitschrift für Kristallographie-New Crystal Structures, 232(6), 1003-1004. Available at: [Link]

-

Bromination of Phenol (A-Level Chemistry) - YouTube. (2022). Available at: [Link]

-

Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC. (n.d.). Available at: [Link]

-

Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). Available at: [Link]

-

The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives - PMC. (n.d.). Available at: [Link]

-

Holder, G. M., & Ryan, A. J. (1968). Metabolism of 'Propham' (isopropyl N-phenylcarbamate) in the rat. Nature, 220(5162), 77. Available at: [Link]

-

The Halogen Bond - PMC. (n.d.). Available at: [Link]

-

Methylcarbamate inhibition of phenylcarbamate metabolism in soil. (n.d.). Available at: [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - MDPI. (2024). Available at: [Link]

-

phenylamine (aniline) and bromine water - Chemguide. (n.d.). Available at: [Link]

-

Methyl n-(4-bromophenyl)carbamate (C8H8BrNO2) - PubChemLite. (n.d.). Available at: [Link]

-

Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - ResearchGate. (2025). Available at: [Link]

-

Fungicidal Activity of N-Phenylcarbamates against Benzimidazole Resistant Fungi. (n.d.). Available at: [Link]

-

O Complexes as Probes of Factors Affecting Halogen Bonding: Interactions of Bromobenzenes and Bromopyrimidines With Acetone - PubMed. (2009). Available at: [Link]

-

Advances in the Study of Halogenated Natural Products - ResearchGate. (2026). Available at: [Link]

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products - MDPI. (2015). Available at: [Link]

-

Carbamate synthesis by carbamoylation - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Halogen bond - Wikipedia. (n.d.). Available at: [Link]

-

Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - MDPI. (n.d.). Available at: [Link]

-

Benzyl n-[(4-bromophenyl)methyl]carbamate (C15H14BrNO2) - PubChemLite. (n.d.). Available at: [Link]

-

ORGANiC hALOGEN COMPOUNDS. (n.d.). Available at: [Link]

-

Selected examples of biologically active carbamates. - ResearchGate. (n.d.). Available at: [Link]

-

4-Bromophenyl N-methylcarbamate - PubChem - NIH. (n.d.). Available at: [Link]

-

Quantum-Chemical Study on Reactions of Isocyanates with Linear Methanol Associates. (n.d.). Available at: [Link]

-

Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed. (n.d.). Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. (n.d.). Available at: [Link]

-

Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents - MDPI. (2025). Available at: [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. (n.d.). Available at: [Link]

-

Metabolism/transformation of various carbamate pesticides by fungi. - ResearchGate. (n.d.). Available at: [Link]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. (n.d.). Available at: [Link]

-

methyl N-(4-bromophenyl)carbamate | 25203-36-5. (n.d.). Available at: [Link]

-

SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Available at: [Link]

-

4-Bromophenyl isocyanate - the NIST WebBook. (n.d.). Available at: [Link]

-

Methyl carbamate – Knowledge and References - Taylor & Francis. (n.d.). Available at: [Link]

-

Quantum-chemical study of isocyanate reactions with linear methanol associates: IX. Methyl isocyanate reaction with methanol-phenol complexes | Request PDF - ResearchGate. (n.d.). Available at: [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC. (n.d.). Available at: [Link]

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. (2025). Available at: [Link]

-

Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents - ResearchGate. (2026). Available at: [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halogen bond - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Br···O Complexes as Probes of Factors Affecting Halogen Bonding: Interactions of Bromobenzenes and Bromopyrimidines with Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives [mdpi.com]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Electronic and Steric Effects in Methyl N-(4-Bromophenyl)carbamate: A Structural and Mechanistic Whitepaper

Executive Summary

Methyl N-(4-bromophenyl)carbamate (CAS 25203-36-5) is a highly versatile structural motif utilized in the design of pharmaceuticals, agrochemicals, and advanced materials. Understanding the intrinsic electronic and steric parameters of this molecule is essential for optimizing target binding affinity, metabolic stability, and conformational dynamics. This whitepaper provides an in-depth technical analysis of the resonance systems, rotameric equilibria, and synthetic methodologies associated with this halogenated phenylcarbamate.

Electronic Architecture and Resonance Dynamics

The physicochemical behavior of methyl N-(4-bromophenyl)carbamate is dictated by a complex interplay of competing electronic effects across its core structure.

-

Amide-like Resonance of the Carbamate Core: The nitrogen lone pair is highly delocalized into the adjacent carbonyl group. This resonance imparts a significant partial double-bond character to the N-C(O) bond. Unlike standard amides, the presence of the methoxy oxygen (-OCH₃) introduces a competing electron-withdrawing effect. This increases the electrophilicity of the carbonyl carbon and subtly reduces the overall1[1].

-

Dual Effects of the para-Bromine Substituent: The bromine atom situated at the para position of the phenyl ring exerts two opposing electronic forces. Due to its high electronegativity, it pulls electron density away from the ring via the inductive effect (-I). Simultaneously, its lone pairs can donate electron density back into the ring via resonance (+R). Because the inductive effect dominates in halogens, the net result is a weakly deactivated aromatic ring. This electronic withdrawal increases the acidity of the carbamate N-H proton, strengthening its potential as a2[2].

Steric Bulk and Conformational Control

Steric hindrance plays a pivotal role in the molecular geometry and metabolic fate of the compound.

-

Rotameric Equilibria: The partial double-bond character of the N-C(O) linkage restricts free rotation, forcing the molecule into syn and anti conformational states (rotamers). In secondary carbamates, the anti rotamer is typically favored by 1.0–1.5 kcal/mol due to steric repulsion between the N-phenyl ring and the methyl ester group. However, because the energy barrier is relatively low, the molecule often exists as a dynamic mixture of both isomers in solution, acting as a 1[1].

-

Metabolic Shielding via Halogen Bulk: The bromine atom possesses a large van der Waals radius (~1.85 Å). In drug development, placing this bulky halogen at the para position is a strategic choice to block cytochrome P450-mediated para-hydroxylation. This steric shielding drastically improves the metabolic half-life of the molecule while providing a polarizable surface for halogen bonding with target proteins.

Electronic and steric pathways dictating the conformational behavior of the carbamate.

Quantitative Data Summary

To effectively utilize this molecule in structure-activity relationship (SAR) studies, key electronic and steric parameters must be quantified.

| Parameter | Value | Functional Implication |

| Hammett Constant ( σp ) for -Br | +0.23 | Weakly electron-withdrawing; increases N-H acidity. |

| Van der Waals Radius (-Br) | 1.85 Å | Provides steric bulk; blocks para-metabolism. |

| Electronegativity (Pauling scale, -Br) | 2.96 | Drives the inductive (-I) withdrawal of electrons. |

| Rotational Barrier (N-C(O) bond) | ~15-18 kcal/mol | Enables the existence of distinct syn/anti rotamers at RT. |

| Rotamer Energy Difference ( ΔG ) | 1.0 - 1.5 kcal/mol | Anti conformer is slightly favored thermodynamically. |

Experimental Workflows and Methodologies

As a Senior Application Scientist, ensuring the integrity and reproducibility of experimental data is paramount. The following self-validating protocols detail the synthesis and conformational analysis of methyl N-(4-bromophenyl)carbamate.

Protocol A: Synthesis of Methyl N-(4-Bromophenyl)carbamate

This protocol utilizes a standard acylation approach, optimized for high 3[3].

-

Reagent Preparation: Dissolve 10.0 mmol of 4-bromoaniline in 25 mL of anhydrous dichloromethane (DCM) under a dry argon atmosphere. Add 12.0 mmol of triethylamine (TEA).

-

Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing with the aniline for the electrophile.

-

-

Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0–5 °C.

-

Causality: Acylation is highly exothermic. Strict temperature control prevents the formation of di-acylated impurities and minimizes degradation.

-

-

Electrophilic Addition: Add 11.0 mmol of methyl chloroformate dropwise over 30 minutes via a syringe pump.

-

Causality: Slow addition maintains a low steady-state concentration of the highly reactive chloroformate, ensuring mono-acylation is kinetically favored.

-

-

Reaction Maturation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 4 hours. Monitor the consumption of 4-bromoaniline via TLC (Hexanes:EtOAc, 3:1).

-

Isolation and Purification: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo and recrystallize the crude solid from hot ethanol to yield the pure product.

Protocol B: Variable-Temperature NMR (VT-NMR) for Rotamer Analysis

To validate the presence of syn and anti rotamers, VT-NMR is employed to observe the coalescence of the 4[4].

-